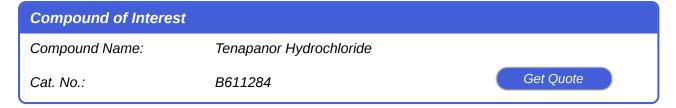


# Tenapanor's impact on visceral hypersensitivity preclinical studies

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An In-depth Technical Guide on the Preclinical Impact of Tenapanor on Visceral Hypersensitivity

#### Introduction

Visceral hypersensitivity, a hallmark of Irritable Bowel Syndrome with Constipation (IBS-C), is characterized by an increased perception of pain in the internal organs.[1][2][3][4] Tenapanor is a first-in-class, minimally absorbed, small-molecule inhibitor of the intestinal sodium/hydrogen exchanger isoform 3 (NHE3).[5][6][7] By acting locally in the gut to reduce sodium absorption from the small intestine and colon, tenapanor increases water retention in the intestinal lumen. This action softens stool and accelerates intestinal transit.[3][8][9][10] Beyond its effects on constipation, preclinical research has elucidated a distinct mechanism through which tenapanor alleviates abdominal pain by directly impacting visceral hypersensitivity.[4][8][11][12]

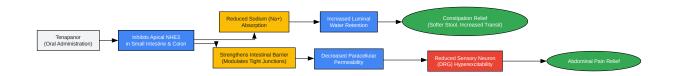
This technical guide provides a comprehensive overview of the preclinical studies investigating tenapanor's effects on visceral hypersensitivity. It details the experimental models and protocols used, presents the quantitative outcomes, and illustrates the underlying signaling pathways.

### **Core Mechanism of Action**

Tenapanor's primary action is the inhibition of NHE3 on the apical surface of enterocytes. This leads to a cascade of effects that address both constipation and abdominal pain associated with IBS-C. Preclinical evidence strongly suggests that tenapanor reduces visceral pain by



strengthening the intestinal barrier, thereby decreasing permeability to luminal macromolecules and antigens. This, in turn, reduces the hyperexcitability of sensory neurons in the gut.[1][2][8] [13][14]



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Tenapanor's dual mechanism for constipation and pain relief.

# Preclinical Animal Models of Visceral Hypersensitivity

To evaluate the efficacy of tenapanor, researchers utilized established rat models that mimic the visceral hypersensitivity observed in IBS patients.

- Neonatal Acetic Acid Sensitization: This model induces chronic visceral hypersensitivity in adult rats through colonic irritation during the postnatal period.[1]
- Partial Restraint Stress (PRS): This model uses psychological stress to induce visceral hypersensitivity, reflecting the stress-related symptom exacerbation seen in many IBS patients.[1][13]

## **Experimental Protocols**

# Assessment of Visceral Hypersensitivity: Visceromotor Reflex (VMR)

The visceromotor reflex (VMR) to colorectal distension (CRD) is a standard method for quantifying visceral pain in rodents. It measures the abdominal muscle contractions in





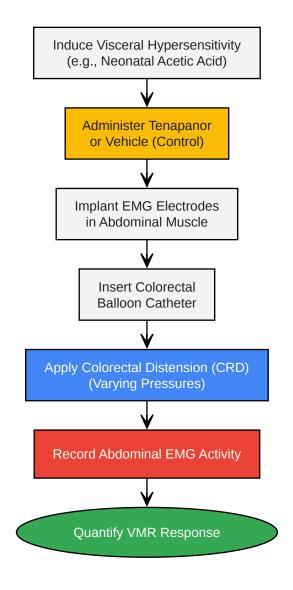


response to controlled balloon distension of the colon. A stronger contraction (higher VMR) indicates greater visceral sensitivity.

#### Procedure:

- Rats are lightly anesthetized, and electrodes are implanted into the external oblique abdominal muscles.
- A flexible balloon catheter is inserted into the colon.
- After a recovery and acclimation period, the balloon is inflated to various pressures (e.g., 20, 40, 60, 80 mmHg).
- The electromyographic (EMG) activity of the abdominal muscles is recorded during distension.
- The VMR is quantified as the total EMG signal during balloon inflation, corrected for baseline activity.





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Experimental workflow for VMR assessment.

# Electrophysiology of Dorsal Root Ganglia (DRG) Neurons

To investigate the molecular mechanisms at the neuronal level, whole-cell voltage patch-clamp recordings were performed on colonic dorsal root ganglia (DRG) neurons. This technique allows for the direct measurement of ion channel activity and neuronal excitability.

- Procedure:
  - Colonic sensory neurons are identified by retrograde labeling from the colon wall.



- DRG are harvested and cultured.
- Whole-cell patch-clamp recordings are used to measure neuron responses to capsaicin, an agonist of the TRPV1 receptor, which is a key player in pain signaling.[5]
- Changes in neuronal excitability and TRPV1 currents are quantified.

### In Vitro Intestinal Permeability Assay

The effect of tenapanor on intestinal barrier function was assessed using human colon monolayer cultures.

- Procedure:
  - Human colon epithelial cells are grown on permeable supports to form a monolayer.
  - The integrity of the barrier is compromised by adding proinflammatory cytokines or fecal supernatants from IBS-C patients.[1][2][14]
  - Tenapanor is added to the culture.
  - Intestinal permeability is measured, often by quantifying transepithelial electrical resistance (TEER) or the flux of a marker molecule across the monolayer.

# **Quantitative Data Summary**

Preclinical studies demonstrated that tenapanor significantly reduces visceral hypersensitivity and normalizes underlying neuronal and barrier dysfunctions.

Table 1: Effect of Tenapanor on Visceromotor Response (VMR) to Colorectal Distension in Rat Models



Animal Model	Treatment	Outcome	Statistical Significance	Reference
Neonatal Acetic Acid Sensitization	Tenapanor (10 mg/kg, oral)	Significantly reduced VMR compared to vehicle.	P < 0.05	[13]
Partial Restraint Stress	Tenapanor	Significantly reduced VMR compared to vehicle.	P < 0.05	[3][13][14]
Acetic Acid- Induced Hypersensitivity	Tenapanor (0.5 mg/kg, BID, oral)	Reduced VMR to levels comparable to non-sensitized rats.	Significant vs. vehicle	[8]

In both primary models, tenapanor treatment returned the heightened VMR responses to levels seen in non-sensitized control animals.[1][2][3][13][14]

Table 2: Effect of Tenapanor on Colonic DRG Neurons and Intestinal Permeability



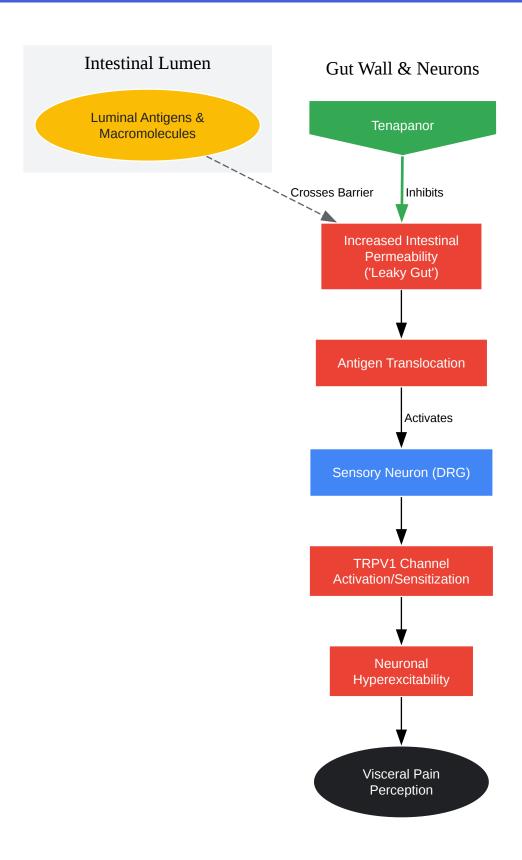
Experiment Type	Model/Cond ition	Treatment	Outcome	Statistical Significanc e	Reference
Electrophysi ology	Acetic Acid- Sensitized Rat DRG Neurons	Tenapanor	Reduced DRG neuron hyperexcita bility in response to capsaicin.	P < 0.05	[2][5][14]
Permeability	Human Colon Monolayers + Proinflammat ory Cytokines	Tenapanor	Attenuated the increase in intestinal permeability.	P < 0.001	[1][2][14]

| Permeability | Human Colon Monolayers + Fecal Supernatants from IBS-C Patients | Tenapanor | Attenuated the increase in intestinal permeability. | P < 0.005 |[1][2][14] |

# Signaling Pathways in Visceral Hypersensitivity

The beneficial effect of tenapanor on abdominal pain is attributed to its ability to restore intestinal barrier function and subsequently normalize sensory neuron signaling.[5][8] In a state of visceral hypersensitivity, increased intestinal permeability allows luminal antigens and macromolecules to cross the epithelial barrier. This triggers an inflammatory response and sensitizes nociceptive (pain-sensing) DRG neurons, in part through the activation of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel.[3][8][10] Tenapanor interrupts this cascade by tightening the barrier, reducing the initial trigger for neuronal sensitization.[8][15]





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Pathway of visceral pain and the inhibitory action of tenapanor.



#### Conclusion

Preclinical studies provide compelling evidence that tenapanor reduces visceral hypersensitivity through a mechanism distinct from its laxative effects.[11][12] By inhibiting intestinal NHE3, tenapanor strengthens the gut barrier, reducing paracellular permeability.[1][2] [8][14] This attenuates the translocation of luminal contents that can sensitize sensory neurons. The subsequent normalization of colonic DRG neuron excitability, including the attenuation of TRPV1 signaling, leads to a reduction in visceral pain perception.[5][8][13] These findings establish a clear biological rationale for the clinical observation that tenapanor effectively treats both constipation and abdominal pain in patients with IBS-C.[8][15]

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